molecular formula C28H29BrN2O5 B15012860 2-ethoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate

2-ethoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate

Cat. No.: B15012860
M. Wt: 553.4 g/mol
InChI Key: VSQIHIBNHGAKLL-OKCVXOCRSA-N
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Description

2-ETHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound with a unique structure that includes ethoxy, phenoxy, and bromobenzoate groups

Preparation Methods

The synthesis of 2-ETHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps. One common method includes the condensation of 2-ethoxy-4-formylphenyl-4-bromobenzoate with 5-methyl-2-(propan-2-yl)phenoxy acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-ETHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in their functional groups, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C28H29BrN2O5

Molecular Weight

553.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C28H29BrN2O5/c1-5-34-26-15-20(7-13-24(26)36-28(33)21-8-10-22(29)11-9-21)16-30-31-27(32)17-35-25-14-19(4)6-12-23(25)18(2)3/h6-16,18H,5,17H2,1-4H3,(H,31,32)/b30-16+

InChI Key

VSQIHIBNHGAKLL-OKCVXOCRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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